Cas no 36283-44-0 (N-(R)-1-Phenylethylacetamide)

N-(R)-1-Phenylethylacetamide is a chiral amide derivative characterized by its (R)-1-phenylethyl moiety. This compound is commonly utilized as an intermediate in asymmetric synthesis and pharmaceutical applications due to its stereochemical purity and stability. Its chiral center enables selective reactivity, making it valuable for the preparation of enantiomerically enriched compounds. The acetamide group enhances solubility in organic solvents, facilitating its use in various reaction conditions. High-purity grades ensure consistent performance in catalysis and resolution processes. The compound’s robust structure and predictable reactivity profile make it a reliable choice for research and industrial applications requiring precise stereochemical control.
N-(R)-1-Phenylethylacetamide structure
N-(R)-1-Phenylethylacetamide structure
Product Name:N-(R)-1-Phenylethylacetamide
CAS No:36283-44-0
MF:C10H13NO
MW:163.216322660446
MDL:MFCD03427633
CID:316616
PubChem ID:735802
Update Time:2025-05-20

N-(R)-1-Phenylethylacetamide Chemical and Physical Properties

Names and Identifiers

    • (R)-(+)-N-acetyl-1-methylbenzylamine
    • N-[(R)-1-Phenylethyl]acetamide
    • Acetamide,N-[(1R)-1-phenylethyl]-
    • N-[(1R)-1-phenylethyl]acetamide
    • N-[(R)-1-PHENYLETHYL]ACETAMIDE,WHITE SOLID
    • (+)-N-(1-Phenylethyl)acetamide
    • (+)-R-N-acetyl-1-phenylethylamine
    • (R)-1-Acetamido-1-phenylethane
    • (R)-N-(1-phenylethyl)acetamide
    • (R)-n-acetyl-1-methylbenzylamine
    • (S)-N-(1-phenylethyl)acetamide
    • Acetamide,N-(1-phenylethyl)-, (R)-
    • (R)-1-(Acetylamino)-1-phenylethane
    • (R)-1-Acetylamino-1-phenylethane
    • (R)-N-Acetyl-1-phenylethylamine
    • (aR)-N-(a-Methylphenyl)acetamide
    • (alphaR)-N-(alpha-Methylphenyl)acetamide
    • N-[(1R)-1-phenylethyl]ethanamide
    • 2907AH
    • (R,S)-N-(1-Phenyl-ethyl)-acetamide
    • A823192
    • CHEBI:141111
    • CS-M0683
    • AKOS013019013
    • AS-62914
    • MFCD03427633
    • 36283-44-0
    • SCHEMBL1754100
    • DTXSID40352838
    • (+)-N-(1-Phenylethyl)acetamide; (R)-1-Acetamido-1-phenylethane; (R)-N-Acetyl-1-phenylethylamine; (aR)-N-(a-Methylphenyl)acetamide;
    • N-(R)-1-Phenylethylacetamide
    • MDL: MFCD03427633
    • Inchi: 1S/C10H13NO/c1-8(11-9(2)12)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,11,12)/t8-/m1/s1
    • InChI Key: PAVMRYVMZLANOQ-MRVPVSSYSA-N
    • SMILES: O=C(C)N[C@H](C)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 163.10000
  • Monoisotopic Mass: 163.099714
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 150
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 29.1

Experimental Properties

  • Color/Form: Not available
  • Density: 1.007
  • Melting Point: 103-104 ºC
  • Boiling Point: 290.31°C (rough estimate)
  • Flash Point: 192.2±7.0 °C
  • Refractive Index: 1.5400 (estimate)
  • PSA: 29.10000
  • LogP: 2.27460
  • Solubility: Not available
  • Vapor Pressure: 0.0±0.7 mmHg at 25°C

N-(R)-1-Phenylethylacetamide Security Information

N-(R)-1-Phenylethylacetamide Customs Data

  • HS CODE:2924299090
  • Customs Data:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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N-(R)-1-Phenylethylacetamide Production Method

Additional information on N-(R)-1-Phenylethylacetamide

N-(R)-1-Phenylethylacetamide (CAS No. 36283-44-0): An Overview of Its Structure, Properties, and Applications

N-(R)-1-Phenylethylacetamide (CAS No. 36283-44-0) is a chiral compound that has garnered significant attention in the fields of organic chemistry, pharmaceuticals, and materials science. This compound is characterized by its unique structural features and diverse applications, making it a subject of extensive research and development.

The molecular formula of N-(R)-1-Phenylethylacetamide is C10H13NO2, and it has a molecular weight of 179.21 g/mol. The compound consists of an acetamide group attached to a chiral (R)-1-phenylethyl moiety. The presence of the chiral center imparts optical activity to the molecule, which is crucial for its various applications in asymmetric synthesis and pharmaceuticals.

In terms of physical properties, N-(R)-1-Phenylethylacetamide is a white crystalline solid with a melting point ranging from 95 to 97°C. It is soluble in common organic solvents such as ethanol, methanol, and dichloromethane but has limited solubility in water. These properties make it suitable for a wide range of synthetic and analytical procedures.

The synthesis of N-(R)-1-Phenylethylacetamide can be achieved through several methods. One common approach involves the reaction of (R)-1-phenylethylamine with acetic anhydride in the presence of a catalyst. This reaction yields high enantiomeric purity, which is essential for its use in chiral resolution and drug synthesis. Recent advancements in catalytic asymmetric synthesis have further optimized the production process, leading to higher yields and improved stereoselectivity.

In the pharmaceutical industry, N-(R)-1-Phenylethylacetamide has shown promise as an intermediate in the synthesis of various drugs. Its chiral nature makes it particularly useful in the development of enantiomerically pure compounds, which often exhibit superior pharmacological properties compared to their racemic counterparts. For instance, studies have demonstrated that certain enantiomers of drugs can have enhanced efficacy and reduced side effects, making them more suitable for therapeutic applications.

Recent research has also explored the potential of N-(R)-1-Phenylethylacetamide as a chiral ligand in transition metal-catalyzed reactions. Chiral ligands play a crucial role in asymmetric catalysis by directing the formation of specific stereoisomers during chemical transformations. The use of N-(R)-1-Phenylethylacetamide as a ligand has been reported to improve the enantioselectivity and yield of several important reactions, such as asymmetric hydrogenation and allylic substitution.

Beyond its applications in pharmaceuticals and catalysis, N-(R)-1-Phenylethylacetamide has found use in materials science. Its unique structural properties make it suitable for the preparation of chiral materials with specific optical and electronic characteristics. For example, researchers have utilized this compound to create chiral polymers and supramolecular assemblies with potential applications in sensors, optoelectronics, and nanotechnology.

The safety profile of N-(R)-1-Phenylethylacetamide is an important consideration for its industrial use. While it is generally considered safe when handled properly, standard precautions should be taken to avoid inhalation, ingestion, or skin contact. Proper storage conditions should be maintained to ensure stability and prevent degradation.

In conclusion, N-(R)-1-Phenylethylacetamide (CAS No. 36283-44-0) is a versatile chiral compound with significant potential in various scientific and industrial applications. Its unique structural features and diverse properties make it an invaluable tool in organic synthesis, pharmaceutical development, catalysis, and materials science. Ongoing research continues to uncover new uses for this compound, further solidifying its importance in these fields.

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